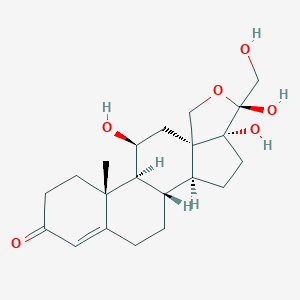

18-Hydroxycortisol (Hemiacetal)

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,5R,6R,9S,11S,12S,13R)-5,6,11-trihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O6/c1-18-6-4-13(23)8-12(18)2-3-14-15-5-7-20(25)19(15,9-16(24)17(14)18)11-27-21(20,26)10-22/h8,14-17,22,24-26H,2-7,9-11H2,1H3/t14-,15-,16-,17+,18-,19+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHBCIMMSKGBFX-PWAYDTSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC45C3CCC4(C(OC5)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@@]45[C@H]3CC[C@@]4([C@](OC5)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144302-17-0 | |

| Record name | 18-Hydroxycortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144302170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-HYDROXYCORTISOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8YUY43659 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Enzymatic Mechanisms of 18 Hydroxycortisol Biosynthesis

Identification of Primary Precursor Substrates in Steroid Metabolism

The synthesis of 18-hydroxycortisol is dependent on the availability of specific steroid precursors. While several intermediates exist within the steroidogenic pathway, one stands out as the principal substrate for the 18-hydroxylation reaction that yields this unique compound.

Cortisol as a Principal Substrate for 18-Hydroxylation

Cortisol is the primary precursor for the synthesis of 18-hydroxycortisol. nih.govnih.gov This has been demonstrated in studies where the administration of hydrocortisone (B1673445) (the pharmaceutical form of cortisol) to individuals with suppressed endogenous cortisol production led to a detectable increase in urinary 18-hydroxycortisol. nih.gov The production of 18-hydroxycortisol is therefore reliant on the availability of cortisol, which is synthesized in the zona fasciculata of the adrenal cortex. nih.govoup.com The regulation of 18-hydroxycortisol excretion is significantly influenced by adrenocorticotropic hormone (ACTH), which stimulates cortisol production. nih.govoup.com Conversely, dexamethasone (B1670325), a synthetic glucocorticoid that suppresses ACTH, inhibits the excretion of 18-hydroxycortisol. nih.govoup.com

Relationship to Other Steroid Intermediates

While cortisol is the main substrate, the biosynthesis of 18-hydroxycortisol is situated within the broader context of steroidogenesis, involving a cascade of enzymatic reactions and various intermediate compounds. The formation of 18-hydroxycortisol requires the activity of enzymes that are typically responsible for the synthesis of both glucocorticoids and mineralocorticoids. nih.govresearchgate.net

11-Deoxycortisol can also serve as a substrate, which can then be converted to cortisol, 18-hydroxycortisol, and 18-oxocortisol (B1195184). oup.comoup.com The steroidogenic pathway begins with cholesterol, which is converted to pregnenolone (B344588). fullscript.com From pregnenolone, the pathway can diverge to produce mineralocorticoids like aldosterone (B195564), glucocorticoids like cortisol, or sex steroids. fullscript.com The synthesis of 18-hydroxycortisol represents a unique convergence of the glucocorticoid and mineralocorticoid pathways. It is considered a "hybrid steroid" because it possesses the 17α-hydroxyl group characteristic of cortisol and an 18-hydroxyl group, a feature typically associated with aldosterone precursors like 18-hydroxycorticosterone (B144385). oup.comnih.gov

The immediate precursor to aldosterone is 18-hydroxycorticosterone, which is formed from corticosterone (B1669441) by the enzyme aldosterone synthase. rupahealth.comwikipedia.org While structurally similar, 18-hydroxycortisol and 18-hydroxycorticosterone are distinct molecules, with the former being a derivative of cortisol and the latter a derivative of corticosterone. nih.govrupahealth.com The urinary excretion of 18-hydroxycortisol shows a correlation with that of cortisol and 18-oxocortisol, but not with aldosterone. oup.com

Steroidogenic Enzyme Systems Involved in 18-Hydroxycortisol Formation

The synthesis of 18-hydroxycortisol is a testament to the catalytic versatility of certain steroidogenic enzymes, which under specific circumstances, can act on substrates from different steroid pathways. The formation of this hybrid steroid requires the coordinated or aberrant action of enzymes primarily located in different zones of the adrenal cortex.

Role of Aldosterone Synthase (CYP11B2) Activity in Biosynthesis

Aldosterone synthase, encoded by the CYP11B2 gene, is a key enzyme in the biosynthesis of 18-hydroxycortisol. nih.govwikipedia.org This enzyme is primarily located in the zona glomerulosa of the adrenal cortex and is responsible for the final steps of aldosterone synthesis. wikipedia.orgnih.gov Aldosterone synthase exhibits multiple catalytic activities, including 11β-hydroxylase, 18-hydroxylase, and 18-oxidase functions. oup.comwikipedia.org

In the context of 18-hydroxycortisol synthesis, aldosterone synthase acts on cortisol, catalyzing the 18-hydroxylation of this glucocorticoid. nih.gov In vitro studies using cells transfected with the CYP11B2 gene have confirmed that aldosterone synthase can efficiently convert cortisol to 18-hydroxycortisol. nih.govunito.it In fact, CYP11B2 is more efficient at this conversion than CYP11B1. nih.govunito.it Aldosterone synthase can also convert 11-deoxycortisol to 18-hydroxycortisol. wikipedia.org The synthesis of 18-hydroxycortisol requires the action of both aldosterone synthase and 17α-hydroxylase. nih.govresearchgate.net

Contribution of 11β-Hydroxylase (CYP11B1) to 18-Hydroxylation

The enzyme 11β-hydroxylase, encoded by the CYP11B1 gene, also contributes to the formation of 18-hydroxycortisol. nih.govwikipedia.org This enzyme is primarily found in the zona fasciculata and is responsible for the final step in cortisol synthesis, converting 11-deoxycortisol to cortisol. wikipedia.orgmedlineplus.gov

While its main function is 11β-hydroxylation, CYP11B1 also possesses a weak 18-hydroxylase activity. wikipedia.org Studies with cells transfected with the CYP11B1 gene have demonstrated that 11β-hydroxylase can convert cortisol to 18-hydroxycortisol, although less efficiently than aldosterone synthase. nih.govnih.gov In normal physiological conditions, it is suggested that most 18-hydroxycortisol may be produced in the zona fasciculata by the action of 11β-hydroxylase on its primary product, cortisol. nih.gov This is supported by the fact that the regulation of 18-hydroxycortisol levels appears to be controlled by ACTH, which stimulates the zona fasciculata. nih.gov

Involvement of 17α-Hydroxylase (CYP17A1) in Cortisol Derivatization

The enzyme 17α-hydroxylase/17,20-lyase, encoded by the CYP17A1 gene, is essential for the synthesis of cortisol and, consequently, for the production of 18-hydroxycortisol. researchgate.netnih.gov This enzyme is located in the zona fasciculata and zona reticularis of the adrenal cortex. nih.gov Its 17α-hydroxylase activity is a critical step in the glucocorticoid and sex steroid synthesis pathways, converting pregnenolone and progesterone (B1679170) into their 17α-hydroxylated counterparts, which are the precursors for cortisol and androgens, respectively. nih.gov

The synthesis of 18-hydroxycortisol is fundamentally dependent on the prior 17α-hydroxylation of the steroid precursor, which is what distinguishes the cortisol pathway from the mineralocorticoid pathway. nih.gov Therefore, the action of CYP17A1 is a prerequisite for the formation of cortisol, the direct substrate for the subsequent 18-hydroxylation reaction that produces 18-hydroxycortisol. nih.govnih.gov The co-expression of CYP17A1 and CYP11B2 in the same cells, which can occur in certain pathological conditions, facilitates the synthesis of hybrid steroids like 18-hydroxycortisol. nih.govnih.gov

Comparative Enzymatic Efficiency in 18-Hydroxylation Pathways

The efficiency of 18-hydroxycortisol synthesis is largely dependent on the specific enzyme catalyzing the 18-hydroxylation step. Research indicates that aldosterone synthase (CYP11B2) is significantly more efficient at the 18-hydroxylation of cortisol compared to 11β-hydroxylase (CYP11B1). nih.govnih.gov The apparent Michaelis-Menten constant (Kₘ), a measure of the substrate concentration at which the enzyme reaches half of its maximum velocity, for the interaction of CYP11B2 with cortisol has been estimated to be 2.6 micromolar. nih.govnih.gov

When considering other potential substrates, it has been shown that 11-deoxycortisol is a suboptimal substrate for CYP11B2 in the pathway leading to 18-oxocortisol, especially when compared to the enzyme's high efficiency in converting deoxycorticosterone to aldosterone. nih.gov Furthermore, while aldosterone synthase can convert 18-hydroxydeoxycorticosterone to 18-hydroxycorticosterone and subsequently to aldosterone, its affinity for 18-hydroxydeoxycorticosterone is lower than its affinity for 11-deoxycorticosterone. nih.gov In contrast, 11β-hydroxylase is incapable of converting 18-hydroxydeoxycorticosterone to 18-hydroxycorticosterone. nih.gov

| Enzyme | Substrate | Product | Relative Efficiency/Affinity |

| CYP11B2 (Aldosterone Synthase) | Cortisol | 18-Hydroxycortisol | More efficient than CYP11B1 nih.govnih.gov |

| Cortisol | 18-Hydroxycortisol | Kₘ = 2.6 μM nih.govnih.gov | |

| 11-Deoxycortisol | 18-Oxocortisol | Suboptimal substrate nih.gov | |

| 18-Hydroxydeoxycorticosterone | 18-Hydroxycorticosterone/Aldosterone | Lower affinity than for 11-Deoxycorticosterone nih.gov | |

| CYP11B1 (11β-Hydroxylase) | Cortisol | 18-Hydroxycortisol | Less efficient than CYP11B2 nih.govnih.gov |

| 18-Hydroxydeoxycorticosterone | No conversion | Unable to convert nih.gov |

Adrenocortical Zonation and Cellular Localization of Synthesis

The adrenal cortex is characterized by a distinct functional zonation, with the outer zona glomerulosa being the primary site of aldosterone production and the inner zona fasciculata responsible for cortisol synthesis. nih.gov The localization of 18-hydroxycortisol synthesis is intricately linked to this zonal expression of steroidogenic enzymes. Specifically, CYP11B2 is traditionally considered to be expressed exclusively in the zona glomerulosa, whereas CYP17A1 is localized to the zona fasciculata. nih.govnih.govresearchgate.net Experimental evidence from bovine adrenal slices has shown that the synthesis of 18-hydroxycortisol, along with 18-oxocortisol, occurs predominantly in the outer slices of the adrenal cortex, corresponding to the zona glomerulosa. nih.govnih.gov

Synthesis within Zona Fasciculata by CYP11B1 Activity

Despite the higher efficiency of CYP11B2, the synthesis of 18-hydroxycortisol can also occur in the zona fasciculata. This production is mediated by the action of 11β-hydroxylase (CYP11B1) on the locally abundant cortisol. nih.govnih.gov It is suggested that in healthy individuals, a significant portion of the circulating 18-hydroxycortisol is produced via this pathway within the zona fasciculata. nih.gov In the context of glucocorticoid-remediable aldosteronism, the ectopic expression of the chimeric CYP11B1/CYP11B2 gene in the zona fasciculata directly leads to the production of 18-hydroxycortisol in this zone. nih.gov

Synthesis within Zona Glomerulosa via Co-expression of CYP11B2 and CYP17A1

The synthesis of 18-hydroxycortisol within the zona glomerulosa is contingent upon the sequential action of CYP17A1 and CYP11B2. nih.gov In the normal human adrenal gland, a subpopulation of cells within the zona glomerulosa has been identified that co-expresses both CYP11B2 and CYP17A1. nih.govnih.gov This co-localization of the necessary enzymes enables the synthesis of 18-hydroxycortisol and 18-oxocortisol directly within the zona glomerulosa. nih.govnih.gov Furthermore, in certain aldosterone-producing adenomas, the co-expression of CYP11B2, CYP11B1, and CYP17A1 has been observed, providing a mechanism for the increased production of these hybrid steroids in such tumors. nih.gov

Potential Contributions from Circulating Cortisol at Adrenal and Extra-Adrenal Sites

The possibility of 18-hydroxycortisol synthesis from circulating cortisol has been demonstrated in studies involving patients with adrenal insufficiency. When these individuals are administered hydrocortisone, detectable levels of 18-hydroxycortisol and 18-oxocortisol are found in their urine, suggesting that circulating cortisol can serve as a substrate for their synthesis, either within the zona glomerulosa or at extra-adrenal locations. nih.govnih.gov However, the physiological relevance of this pathway in healthy individuals may be limited by the high expression of P-glycoprotein in the adrenal gland, a transport protein that actively exports polar steroids like cortisol out of the cells. nih.gov While de novo biosynthesis of corticosteroids in extra-adrenal tissues has been documented, its contribution to circulating levels is considered negligible, with its primary role likely being paracrine in nature. endocrine.org

Paracrine and Compartmentalized Substrate Dynamics within Adrenal Cortex

The anatomical structure and blood flow within the adrenal gland impose constraints on substrate availability. The blood supply to the adrenal cortex is centripetal, flowing from the outer zona glomerulosa inward towards the medulla. nih.govnih.gov This directional flow makes it improbable for cortisol produced in the zona fasciculata to directly perfuse the zona glomerulosa. nih.govnih.gov

A plausible alternative is a paracrine mechanism within the zona glomerulosa itself. It has been proposed that 11-deoxycortisol may diffuse from CYP17A1-expressing cells to neighboring cells that express CYP11B2, thereby providing the substrate for 18-hydroxycortisol synthesis in a compartmentalized manner. nih.gov The regulation of adrenal steroidogenesis is also influenced by intra-adrenal paracrine factors, which are particularly important for aldosterone secretion. endocrine-abstracts.org In pathological states such as adrenocortical hyperplasias, these local regulatory systems can become dysregulated and contribute to the overproduction of steroids. endocrine-abstracts.org

| Adrenal Zone | Key Enzymes | Primary Steroid Product | 18-Hydroxycortisol Synthesis |

| Zona Glomerulosa | CYP11B2, CYP17A1 (in some cells) | Aldosterone | Yes, via co-expression of CYP11B2 and CYP17A1 nih.govnih.gov |

| Zona Fasciculata | CYP11B1, CYP17A1 | Cortisol | Yes, via CYP11B1 action on local cortisol nih.govnih.gov |

Regulation of 18 Hydroxycortisol Secretion and Synthesis Pathways

Endocrine Regulation by Adrenocorticotropic Hormone (ACTH)

Adrenocorticotropic hormone (ACTH) is the principal regulator of 18-hydroxycortisol secretion. nih.govutmb.edu Administration of ACTH or its synthetic analogue, cosyntropin, leads to a significant increase in the urinary excretion of 18-hydroxycortisol. nih.govutmb.edunih.gov Studies have demonstrated that chronic ACTH administration results in a progressive and sustained increase in 18-hydroxycortisol excretion over several days. nih.gov This indicates a more profound and lasting effect of ACTH on the regulation of 18-hydroxycortisol compared to its transient stimulation of aldosterone (B195564). nih.govnih.gov The strong dependence on ACTH is further highlighted in conditions like glucocorticoid-remediable aldosteronism (GRA), where a chimeric gene makes aldosterone synthase activity responsive to ACTH, leading to markedly elevated levels of 18-hydroxycortisol. ahajournals.org

Influence of the Renin-Angiotensin System on Secretion Dynamics

While ACTH is the primary driver, the renin-angiotensin system also plays a role in modulating 18-hydroxycortisol secretion, albeit to a lesser degree than its influence on aldosterone. nih.gov The renin-angiotensin system is a hormone system that regulates blood pressure and fluid balance. wikipedia.org Activation of this system, for instance through dietary sodium restriction, has been shown to increase the urinary excretion of 18-hydroxycortisol. nih.govutmb.edunih.gov Conversely, sodium loading tends to decrease its excretion. nih.gov Studies involving angiotensin II infusions have also pointed to its role in stimulating 18-hydroxycortisol production. nih.gov However, the influence of the renin-angiotensin system on 18-hydroxycortisol is considered secondary to that of ACTH. nih.gov

Modulation by Glucocorticoid Administration and Suppression (e.g., Dexamethasone)

The administration of synthetic glucocorticoids like dexamethasone (B1670325) has a significant inhibitory effect on 18-hydroxycortisol secretion. nih.govutmb.edu Dexamethasone suppresses the release of ACTH from the pituitary gland, which in turn reduces the stimulation of the adrenal glands to produce cortisol. medscape.commountsinai.org Since cortisol is the precursor for 18-hydroxycortisol, this suppression of the hypothalamic-pituitary-adrenal (HPA) axis leads to a marked decrease in 18-hydroxycortisol levels. nih.govnih.govnih.gov This suppressibility is a key feature used in diagnostic tests, such as the dexamethasone suppression test, to evaluate adrenal function and differentiate between various forms of hyperaldosteronism. ahajournals.orgmountsinai.orgnih.gov For instance, in individuals with glucocorticoid-remediable aldosteronism, dexamethasone treatment can effectively suppress the abnormally high levels of 18-hydroxycortisol. nih.gov

Positional and Circadian Rhythm Effects on Plasma Levels

The plasma concentration of 18-hydroxycortisol exhibits variations related to both posture and the time of day, reflecting the influence of its regulatory hormones.

Positional Effects: Changing from a supine (lying down) to an upright posture can lead to an increase in plasma 18-hydroxycortisol levels. nih.govnih.gov This response is linked to the activation of the renin-angiotensin system upon assuming an upright position. nih.gov Studies have shown that while plasma renin activity and aldosterone increase significantly with the change in posture, 18-hydroxycortisol also shows a discernible, though less pronounced, increase. nih.gov

Circadian Rhythm: The secretion of 18-hydroxycortisol follows a circadian rhythm, largely paralleling the diurnal pattern of its main regulator, ACTH, and its precursor, cortisol. nih.gov Cortisol levels are typically highest in the early morning and gradually decrease throughout the day, reaching their lowest point around midnight. nih.gov Consequently, 18-hydroxycortisol levels are also expected to follow this pattern. This rhythm is an important consideration in the timing of blood sampling for accurate assessment of its plasma concentrations.

Table 1: Factors Influencing 18-Hydroxycortisol Secretion

| Factor | Effect on 18-Hydroxycortisol Levels | Primary Mechanism |

|---|---|---|

| ACTH Administration | Increase | Direct stimulation of adrenal synthesis. nih.govutmb.edunih.gov |

| Renin-Angiotensin System Activation | Increase | Stimulation of adrenal synthesis, secondary to ACTH. nih.govnih.govutmb.edu |

| Dexamethasone Administration | Decrease | Suppression of ACTH, leading to reduced cortisol precursor. nih.govutmb.edunih.gov |

| Upright Posture | Increase | Activation of the renin-angiotensin system. nih.govnih.gov |

| Circadian Rhythm | Follows Cortisol Rhythm | Fluctuation in ACTH and cortisol levels throughout the day. nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 11-deoxycortisol |

| 18-Hydroxycortisol |

| 18-oxocortisol (B1195184) |

| ACTH (Adrenocorticotropic Hormone) |

| Aldosterone |

| Angiotensin II |

| Cortisol |

| Cosyntropin |

| Dexamethasone |

Advanced Methodologies for Biochemical Analysis and Quantification of 18 Hydroxycortisol

Historical Techniques for Isolation and Measurement

The initial identification and quantification of 18-hydroxycortisol relied on chromatographic methods coupled with mass spectrometry, followed by the development of competitive binding assays.

Gas chromatography-mass spectrometry (GC-MS) was one of the earliest techniques used for the isolation and measurement of 18-hydroxycortisol. researchgate.net This method offers high chromatographic resolution, which is essential for separating structurally similar steroids. tohoku.ac.jp However, GC-MS analysis of steroids typically requires complex sample preparation, including derivatization steps to increase the volatility and thermal stability of the compounds. mdpi.com For instance, oximation is often performed on ketones or aldehydes before the silylation of hydroxyl groups. mdpi.com Despite the complexity and slow throughput, which have limited its broad clinical application, GC-MS has been instrumental in the initial characterization of steroid profiles. mdpi.comnih.gov A validated GC-MS method has been developed for the simultaneous measurement of cortisol, cortisone, 6β-hydroxycortisol, and 18-hydroxycortisol. nih.gov

Following the initial discoveries using GC-MS, radioimmunoassays (RIAs) were developed for the measurement of 18-hydroxycortisol in biological fluids like plasma and urine. researchgate.netnih.gov These assays offered a higher throughput than GC-MS. A direct RIA using an ¹²⁵I label was developed that could measure the steroid in very small volumes of urine or plasma. nih.gov However, direct RIAs were often plagued by issues of cross-reactivity with other structurally related steroids, which could lead to an overestimation of 18-hydroxycortisol concentrations. nih.gov

To address the specificity issues of direct RIAs, methods combining high-performance liquid chromatography (HPLC) with RIA (HPLC-RIA) were introduced. nih.gov This approach involved a preliminary HPLC purification step to separate 18-hydroxycortisol from potentially cross-reacting steroids before quantification by RIA. This significantly improved the accuracy and specificity of the measurement. nih.gov Studies comparing direct RIA and HPLC-RIA demonstrated that direct RIA could significantly overestimate urinary 18-hydroxycortisol excretion. nih.gov

Below is a table comparing urinary 18-hydroxycortisol levels in normal subjects as measured by direct RIA and HPLC-RIA.

| Analytical Method | Mean Urinary 18-Hydroxycortisol (µ g/24h ) | Standard Deviation (µ g/24h ) |

| Direct RIA | 112 | 49 |

| HPLC-RIA | 63 | 36 |

Data sourced from a study on 37 normal subjects. nih.gov

Contemporary Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

In recent years, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantification of 18-hydroxycortisol due to its high sensitivity, specificity, and capacity for multiplexing. researchgate.netresearchgate.net This technology has largely overcome the limitations associated with immunoassays and older chromatographic techniques. mdpi.comnih.gov

Modern LC-MS/MS methods allow for the high-precision quantification of 18-hydroxycortisol in various biological matrices, including plasma and urine. researchgate.netresearchgate.net These assays often employ solid-phase extraction (SPE) for sample clean-up and concentration. researchgate.netnih.gov More recently, simpler and faster "dilute-and-shoot" methods have been developed for urinary 18-hydroxycortisol, which require minimal sample preparation. nih.govnih.gov These methods have demonstrated excellent performance, with low coefficients of variation and high analytical recovery. researchgate.netnih.gov For example, one validated dilute-and-shoot LC-MS/MS method for urinary 18-hydroxycortisol reported intra- and inter-assay precision below 3% and an analytical recovery range of 97.8%–109.2%. nih.gov Another LC-MS/MS method for urinary 18-hydroxycortisol demonstrated a lower limit of quantification of 0.26 nmol/L and intra- and inter-assay coefficients of variation of less than 3.4%. researchgate.net

The performance characteristics of a recently developed dilute-and-shoot LC-MS/MS method are summarized below.

| Parameter | Result |

| Linearity Range (nmol/L) | 4.28 to 8.77 × 10³ |

| Lower Limit of Quantification (nmol/L) | 4.28 |

| Intra-assay Precision (%) | < 3 |

| Inter-assay Precision (%) | < 3 |

| Analytical Recovery (%) | 97.8 - 109.2 |

Data from a 2022 study establishing a dilute-and-shoot LC-MS/MS method. nih.govnih.gov

A significant advantage of LC-MS/MS is its ability to simultaneously measure multiple steroids in a single analytical run. nih.gov This is particularly valuable for studying the steroidogenic pathways involved in certain adrenal disorders. Methods have been developed for the concurrent quantification of 18-hydroxycortisol, 18-oxocortisol (B1195184), and 18-hydroxycorticosterone (B144385) in plasma and urine. researchgate.netnih.govmdpi.com These multiplex assays provide a more comprehensive picture of adrenal steroid production. nih.gov For instance, a validated LC-MS/MS assay for the simultaneous measurement of these three steroids in plasma reported a run time of just 5 minutes. researchgate.netnih.gov Another recent study validated an LC-HRMS (high-resolution mass spectrometry) method for the simultaneous quantification of cortisol, cortisone, 6β-hydroxycortisol, and 18-hydroxycortisol in urine. mdpi.comnih.gov

The table below shows the linearity and lower limits of quantification for a simultaneous LC-MS/MS assay of three related steroids.

| Steroid | Linearity Range (pg/mL) | Lower Limit of Quantification (pg/mL) |

| 18-Hydroxycorticosterone | 20 - 3000 | 20 |

| 18-Hydroxycortisol | 20 - 3000 | 20 |

| 18-Oxocortisol | 5 - 3000 | 2.5 |

Data from a study on the simultaneous quantification of 18-hydroxycorticosterone, 18-hydroxycortisol, and 18-oxocortisol in plasma. researchgate.netnih.gov

Immunological Assay Development for 18-Hydroxycortisol Detection

Alongside the advancements in mass spectrometry, there has been continued development of immunological assays for 18-hydroxycortisol. These assays, which include enzyme immunoassays (EIA) and fluoroimmunoassays, offer alternatives to mass spectrometry that may be more accessible in some clinical laboratory settings. researchgate.netnih.gov

The development of these assays relies on the production of specific antibodies that can bind to 18-hydroxycortisol. Both polyclonal and monoclonal antibodies have been generated for this purpose. nih.govnih.govnih.gov For example, a monoclonal antibody-based enzyme immunoassay (EIA) was developed using a mouse monoclonal antibody, KTM-41, which showed minimal cross-reaction with other endogenous and synthetic steroids. nih.gov This assay had a detection limit of 20 nmol/L and a total coefficient of variation of 8-15%. nih.gov Another study reported the development of a direct microplate EIA using a polyclonal antiserum produced in rabbits. nih.gov

A significant challenge in the development of these antibodies is achieving high specificity for 18-hydroxycortisol, as cross-reactivity with other structurally similar 18-hydroxylated steroids can be a problem. nih.gov For instance, one attempt to generate monoclonal antibodies resulted in clones that showed high cross-reactivity with 18-hydroxy-11-deoxycortisol. nih.gov More advanced techniques, such as time-resolved fluoroimmunoassay (TR-FIA), have also been developed, offering improved sensitivity and precision compared to traditional ELISA methods. researchgate.net

The characteristics of a developed monoclonal antibody-based EIA are presented below.

| Parameter | Result |

| Detection Limit (nmol/L) | 20 |

| Total Coefficient of Variation (%) | 8 - 15 |

| Accuracy (Recovery %) | 88 - 115 |

| Assay Time | < 3 hours |

Data from a study on a monoclonal antibody-based EIA for urinary 18-hydroxycortisol. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) Methodologies

Enzyme-Linked Immunosorbent Assay (ELISA) represents a widely utilized immunochemical technique for the quantification of 18-hydroxycortisol. Due to the small size of the 18-hydroxycortisol molecule, a competitive ELISA format is typically employed. nih.govyoutube.com In this setup, a known amount of enzyme-labeled 18-hydroxycortisol (the tracer) competes with the unlabeled 18-hydroxycortisol present in the sample (or standard) for a limited number of binding sites on a specific antibody that has been coated onto a microplate well.

The process involves incubating the sample or standard with the specific antibody and the enzyme-conjugated 18-hydroxycortisol. After reaching equilibrium, the unbound components are washed away. A substrate for the enzyme is then added, which generates a colored product. The intensity of the color is inversely proportional to the concentration of 18-hydroxycortisol in the sample. A higher concentration of 18-hydroxycortisol in the sample will result in less binding of the enzyme-labeled steroid and thus a weaker color signal. A standard curve is generated using known concentrations of 18-hydroxycortisol, from which the concentration in the unknown samples can be extrapolated.

Both polyclonal and monoclonal antibodies have been successfully used in the development of ELISAs for 18-hydroxycortisol. ahajournals.orgnih.gov These assays have been developed for the measurement of 18-hydroxycortisol in both plasma and urine. ahajournals.orgnih.gov

Specificity and Sensitivity Considerations for Antibody-Based Assays

A critical aspect of any immunoassay is its specificity and sensitivity. The specificity of an antibody refers to its ability to bind exclusively to the target analyte, in this case, 18-hydroxycortisol, without significant cross-reactivity with other structurally similar molecules. Given the close resemblance of 18-hydroxycortisol to other endogenous steroids, achieving high specificity is a significant challenge.

The development of highly specific monoclonal antibodies has been a key advancement in improving the accuracy of 18-hydroxycortisol immunoassays. For instance, a competitive ELISA developed using a mouse monoclonal antibody, KTM-41, demonstrated no practical cross-reaction with related endogenous and synthetic steroids. nih.gov In contrast, some polyclonal antibodies may exhibit a certain degree of cross-reactivity. For example, one polyclonal antibody showed a cross-reactivity of 0.16% for cortisol and 0.2% for corticosterone (B1669441). ahajournals.org However, through purification techniques, the cross-reactivity for cortisol could be significantly reduced to less than 0.002%. ahajournals.org

The sensitivity of an ELISA is defined by its lower limit of detection (LOD) or lower limit of quantification (LLOQ). For 18-hydroxycortisol, ELISAs have been developed with detection limits suitable for clinical applications. For example, a monoclonal antibody-based EIA reported a detection limit of 20 nmol/L. nih.gov The sensitivity of these assays is crucial for distinguishing between the physiological and pathological concentrations of 18-hydroxycortisol.

| Assay Component | Finding | Reference |

| Antibody Type | Monoclonal (KTM-41) | nih.gov |

| Specificity | No practical cross-reaction with related endogenous and synthetic steroids. | nih.gov |

| Sensitivity (LOD) | 20 nmol/L | nih.gov |

| Antibody Type | Polyclonal (unpurified) | ahajournals.org |

| Specificity | Cross-reactivity for cortisol: 0.16%; for corticosterone: 0.2%. | ahajournals.org |

| Antibody Type | Polyclonal (purified) | ahajournals.org |

| Specificity | Cross-reactivity for cortisol: <0.002%. | ahajournals.org |

Challenges in Analytical Characterization Due to Tautomerism and Isomerism

A significant and unique challenge in the analytical characterization of 18-hydroxycortisol arises from its existence in two tautomeric forms: the cyclic 18,20-hemiketal form and the acyclic 18-hydroxy-20-ketone form. This tautomerism can profoundly impact the accuracy and reproducibility of its quantification.

Research has shown that these two forms of 18-hydroxycortisol can be stable and even separately isolable. This means that a pure sample of 18-hydroxycortisol can appear as two distinct peaks in chromatographic analyses, potentially leading to misinterpretation of the data as an impure sample. The existence of these tautomers is a crucial consideration for all analytical methods, including immunoassays.

The equilibrium between the hemiketal and hydroxy ketone forms can be influenced by factors such as the solvent and the sample matrix. This interconversion can complicate the development of reliable analytical standards and may affect the stability of the analyte in biological samples during storage and processing. However, studies on the stability of 18-hydroxycortisol in urine have shown that it can be stable for up to 21 days at room temperature, 2-8°C, -20°C, and -80°C. nih.gov

Structural Conformations and Tautomeric Equilibrium of 18 Hydroxycortisol Hemiacetal

Identification of the Cyclic Hemiketal Form (18,20-Hemiketal)

The predominant and more stable form of 18-hydroxycortisol is its cyclic 18,20-hemiketal structure. nih.govresearchgate.net This was first established through the isolation and characterization of the compound from the urine of patients with primary aldosteronism. researchgate.net The identification of this cyclic form was a pivotal step in understanding the chemistry of 18-hydroxylated steroids.

Proton magnetic resonance (PMR) spectroscopy has been a key analytical tool in confirming the 18,20-cyclic hemiketal structure. nih.gov Spectroscopic data revealed the absence of a proton on the carbon atom bearing the fourth hydroxyl group, providing strong evidence for the formation of a hemiketal linkage between the C-18 hydroxyl group and the C-20 ketone. nih.gov Further confirmation has been provided by various analytical techniques, including gas chromatography-mass spectrometry of its derivatives. researchgate.net In fact, even after deacetonidization of its synthetic precursors, 18-hydroxycortisol is consistently characterized as the 18,20-hemiketal. acs.orgnih.gov

Characterization of Acyclic 18-Hydroxy 20-Ketone Tautomers

While the cyclic hemiketal is the major form, 18-hydroxycortisol can also exist as its acyclic tautomer, the 18-hydroxy 20-ketone. acs.orgnih.gov The existence of these two forms corresponds to the previously observed "less polar" (L) and "more polar" (M) forms of C-18 hydroxylated steroids, with the acyclic form being the less polar of the two. acs.orgnih.gov

The characterization of these tautomers has been achieved through the isolation of synthetic intermediates. acs.org During the synthesis of deuterated 18-hydroxycortisol, two distinct isomers were isolated and identified as the acyclic 18-hydroxy 20-ketone and the cyclic 18,20-hemiketal. acs.orgnih.gov This provided definitive evidence for the existence of both tautomeric forms.

Interconversion Dynamics and Stability in Various Solvents

The two tautomeric forms of 18-hydroxycortisol exist in a dynamic equilibrium, with the rate of interconversion and the position of the equilibrium being influenced by the solvent environment. acs.org This phenomenon is not unique to 18-hydroxycortisol, as similar equilibria have been observed for other steroids like aldosterone (B195564). researchgate.net

In deuterochloroform solution, the more polar 18,20-hemiketal form of a synthetic intermediate of 18-hydroxycortisol was observed to slowly convert to a substance with characteristics of the less polar hydroxy ketone structure. acs.orgnih.gov This indicates that while the hemiketal is more stable, interconversion to the acyclic form can and does occur in non-polar solvents. In contrast, for a related compound, 18-hydroxy-11-deoxycorticosterone, this conversion was reported to occur in non-distilled methanol (B129727) but not in chloroform, highlighting the solvent-dependent nature of this equilibrium. acs.org The rapid rate of interconversion often makes the isolation of individual tautomers challenging. acs.org

| Solvent | Observed Predominant Form | Interconversion Dynamics |

|---|---|---|

| Deuterochloroform | 18,20-Hemiketal | Slow conversion to the acyclic 18-hydroxy 20-ketone form has been observed for synthetic intermediates. acs.orgnih.gov |

| Methanol (non-distilled) | - | Reported to facilitate the conversion of the hemiketal to the hydroxy ketone form for the related steroid 18-hydroxy-11-deoxycorticosterone. acs.org |

Genetic Determinants and Molecular Aberrations in 18 Hydroxycortisol Research

Genetic Basis of Altered 18-Hydroxycortisol Levels in Adrenal Conditions

Inherited genetic mutations are a primary cause of significant elevations in 18-hydroxycortisol, particularly in the context of familial forms of hyperaldosteronism.

A key genetic anomaly leading to 18-hydroxycortisol production is the formation of a chimeric gene resulting from an unequal crossover between two highly homologous genes on chromosome 8: CYP11B1 and CYP11B2. oup.comfrontiersin.org The CYP11B1 gene encodes for the enzyme 11β-hydroxylase, which is responsible for converting 11-deoxycortisol to cortisol in the zona fasciculata and is regulated by the Adrenocorticotropic hormone (ACTH). nih.govjcrpe.org The CYP11B2 gene encodes for aldosterone (B195564) synthase, the enzyme that catalyzes the final steps of aldosterone synthesis in the zona glomerulosa. nih.govwikipedia.org

The resulting hybrid or chimeric gene typically fuses the ACTH-responsive promoter region of CYP11B1 with the coding sequence of CYP11B2. oup.comnih.govoup.com This genetic rearrangement leads to the aberrant expression of aldosterone synthase activity within the zona fasciculata of the adrenal cortex. oup.comoup.com In this zone, the ectopically expressed enzyme gains access to substrates not normally available to it, primarily cortisol. oup.comnih.gov The aldosterone synthase then hydroxylates cortisol at the 18-position, leading to the synthesis of significant quantities of 18-hydroxycortisol and its oxidized product, 18-oxocortisol (B1195184). nih.govoup.comjst.go.jp These steroids are thus termed "hybrid steroids" because their formation requires enzymes from both the zona fasciculata (CYP17A1 for cortisol synthesis) and the zona glomerulosa (the ectopically expressed CYP11B2). nih.govamegroups.org

Elevated levels of 18-hydroxycortisol are a biochemical hallmark of specific types of familial hyperaldosteronism (FH).

Familial Hyperaldosteronism Type 1 (FH-1): Also known as Glucocorticoid-Remediable Aldosteronism (GRA), this autosomal dominant disorder is directly caused by the CYP11B1/CYP11B2 chimeric gene. oup.comnih.govorpha.net Patients with FH-1 exhibit the highest secretion levels of 18-hydroxycortisol and 18-oxocortisol. nih.govorpha.net The diagnosis can be confirmed by genetic testing to identify the hybrid gene. orpha.net Because the expression of the chimeric gene is driven by ACTH, treatment with glucocorticoids like dexamethasone (B1670325) can suppress ACTH, thereby reducing the production of aldosterone and the hybrid steroids, and normalizing blood pressure. oup.comorpha.net

Familial Hyperaldosteronism Type 3 (FH-3): This rare and often severe form of primary aldosteronism is caused by germline mutations in the KCNJ5 gene, which encodes the G-protein-activated inward rectifier potassium channel GIRK-4. orpha.netuniprot.org FH-3 is characterized by early-onset hypertension, massive adrenal hyperplasia, and significant overproduction of aldosterone. orpha.netuniprot.org Alongside aldosterone, patients with FH-3 also show markedly elevated levels of the hybrid steroids 18-hydroxycortisol and 18-oxocortisol, with secretion levels being among the highest recorded, similar to those in FH-1. nih.govorpha.netuniprot.org Unlike FH-1, the hyperaldosteronism in FH-3 is not remediable with glucocorticoids. uniprot.org

| Condition | Affected Gene | Genetic Mechanism | Impact on 18-Hydroxycortisol |

| Familial Hyperaldosteronism Type 1 (FH-1/GRA) | CYP11B1/CYP11B2 | Chimeric gene duplication from unequal crossover. oup.com | Markedly elevated levels due to ectopic expression of aldosterone synthase in the zona fasciculata. nih.govorpha.net |

| Familial Hyperaldosteronism Type 3 (FH-3) | KCNJ5 | Germline missense mutations in the potassium channel gene. orpha.net | Markedly elevated levels, similar to FH-1. nih.govuniprot.org |

Somatic Mutations and Enzyme Expression Profiles

In addition to inherited germline mutations, somatic mutations acquired within adrenal tissue can also drive the production of 18-hydroxycortisol, primarily in aldosterone-producing adenomas (APAs).

Somatic mutations in the KCNJ5 gene are the most common genetic alteration found in aldosterone-producing adenomas, particularly in East Asian populations. nih.govnih.govfrontiersin.org These mutations, often located in or near the selectivity filter of the potassium channel, cause the channel to lose its selectivity, leading to an influx of sodium ions. orpha.netnih.gov This results in chronic depolarization of the adrenal cell membrane, which in turn activates voltage-gated calcium channels. orpha.netnih.gov The subsequent rise in intracellular calcium concentration stimulates the transcription of the CYP11B2 gene, leading to constitutive aldosterone production and the formation of APAs. nih.govfrontiersin.org

A significant biochemical feature of APAs harboring KCNJ5 somatic mutations is the elevated production of the hybrid steroids 18-hydroxycortisol and 18-oxocortisol. amegroups.orgnih.gov This is attributed to the fact that these tumors often exhibit a zona fasciculata-like phenotype, with expression of CYP17A1 (necessary for cortisol synthesis) alongside the mutation-driven overexpression of CYP11B2. nih.gov The co-expression of these enzymes allows for the efficient conversion of cortisol to 18-hydroxycortisol within the adenoma. nih.gov

The synthesis of 18-hydroxycortisol is fundamentally dependent on the abnormal co-localization of cortisol substrate and aldosterone synthase (CYP11B2) activity. nih.govnih.gov In a normal adrenal gland, CYP11B2 expression is confined to the zona glomerulosa, while the enzyme required for cortisol synthesis, 17α-hydroxylase (CYP17A1), is expressed in the zona fasciculata. amegroups.orgnih.gov This spatial separation prevents the interaction that would lead to 18-hydroxycortisol production.

Research has shown that conditions associated with high 18-hydroxycortisol levels involve the breakdown of this zonal arrangement. In FH-1, the CYP11B1/CYP11B2 chimera causes aldosterone synthase to be expressed throughout the adrenal cortex, including the zona fasciculata. oup.com In KCNJ5-mutated APAs, tumor cells often express both CYP17A1 and CYP11B2. nih.govnih.gov Immunohistochemical studies of these adenomas reveal heterogeneous but present expression of CYP11B2 within the tumor, which also expresses CYP17A1. amegroups.orgnih.gov This abnormal co-expression provides the necessary enzymatic machinery in a single cellular environment for the 18-hydroxylation of cortisol. jst.go.jpnih.gov

In Vitro and In Vivo Research Models for Studying Genetic Effects on 18-Hydroxylation

To investigate the genetic and molecular mechanisms of 18-hydroxycortisol production, researchers utilize various experimental models.

In Vitro Models: These are the most common models for studying steroidogenesis.

Transfected Cell Lines: Non-steroidogenic cell lines, such as COS-1 (monkey kidney) cells, can be genetically engineered to express specific steroidogenic enzymes. nih.govnih.gov By transfecting these cells with cDNAs for CYP11B1 and CYP11B2, researchers can study the distinct functions of each enzyme in isolation and their ability to metabolize various substrates, including the conversion of cortisol to 18-hydroxycortisol by CYP11B2. nih.govnih.gov

Adrenocortical Cell Lines: The human H295R cell line is a widely used model as it expresses most of the key enzymes required for steroidogenesis, including those in the pathways for glucocorticoids, mineralocorticoids, and adrenal androgens. mdpi.com These cells can be used to study the effects of various compounds or genetic manipulations on the expression of steroidogenic genes and the production of hormones, providing a comprehensive view of the steroidogenic cascade. mdpi.com Complex three-dimensional cultures and organoids are also emerging as powerful tools to better mimic the in vivo environment. nih.gov

In Vivo Models: While genetically engineered mouse models are crucial in endocrine research, specific models for studying the CYP11B1/CYP11B2 chimera or KCNJ5 mutations in the context of 18-hydroxycortisol are less commonly detailed in the literature. However, general in vivo studies, often in rodents, are used to assess the broader endocrine-disrupting effects of xenobiotics or to validate findings from in vitro assays. mdpi.com These models are essential for understanding the systemic effects on hormone levels and physiology. mdpi.commdpi.com

| Research Model | Type | Application in 18-Hydroxylation Research | Key Findings/Examples |

| COS-1 Cells | In Vitro (Transfected Cell Line) | Studying the specific enzymatic activity of CYP11B1 and CYP11B2. nih.govnih.gov | Demonstrated that the CYP11B2 product can 18-hydroxylate cortisol, whereas the CYP11B1 product cannot. nih.gov |

| H295R Cells | In Vitro (Adrenocortical Carcinoma Cell Line) | Assessing the effects of compounds or genetic changes on the entire steroidogenic pathway. mdpi.com | Used to screen for xenobiotics that alter the transcription of genes involved in steroidogenesis, such as CYP11B2. mdpi.com |

| Animal Models (e.g., Rodents) | In Vivo | Evaluating the systemic and physiological effects of altered steroidogenesis. mdpi.com | Used to demonstrate endocrine disruption in vivo by measuring hormone levels and observing pathological changes in organs after exposure to certain substances. mdpi.com |

Comparative Biochemistry and Role in Steroid Hormone Pathways

Functional Inactivity in Glucocorticoid and Mineralocorticoid Receptor Binding Studies

18-Hydroxycortisol, a unique steroid molecule, has been the subject of targeted research to determine its direct biological activity. Investigations into its binding affinity for glucocorticoid and mineralocorticoid receptors have consistently demonstrated its functional inactivity. This lack of significant receptor interaction means it does not directly mimic the actions of major adrenal hormones like cortisol or aldosterone (B195564).

Studies have quantified the binding capacity of 18-hydroxycortisol to renal receptors. In one key study, the ability of 18-hydroxycortisol to compete with radiolabeled aldosterone for binding to the mineralocorticoid receptor was found to be exceptionally low, at just 0.13% of the affinity of aldosterone itself. nih.gov When the influence of glucocorticoid receptor binding was blocked, this already minimal competing ability dropped even further to 0.02%, indicating that its interaction with the mineralocorticoid receptor is negligible. nih.gov

Similarly, its affinity for the glucocorticoid receptor is minimal. Research shows its ability to compete with dexamethasone (B1670325) for the renal cytoplasmic glucocorticoid receptor was only 0.1% of that of dexamethasone. nih.gov Further in vitro bioassays confirm this inactivity. When tested for its ability to induce tyrosine aminotransferase in HTC cells, a measure of glucocorticoid activity, its effect was only detectable at very high concentrations (10⁻⁵ M) and was too low to be properly quantified. nih.gov Another bioassay, which measured the inhibition of cell growth in L929 fibroblasts, also showed minimal glucocorticoid activity. nih.gov

Consistent with these receptor binding studies, in vivo research in animal models has failed to demonstrate any direct mineralocorticoid or glucocorticoid effects. nih.gov For instance, the administration of 18-hydroxycortisol to conscious sheep did not produce any observable effects on blood pressure or on fluid and electrolyte balance. nih.gov Based on this collective evidence, it is widely accepted that 18-hydroxycortisol does not play a direct role in physiological processes through receptor activation, even in conditions where its production is significantly increased. nih.govnih.gov Its biological significance is therefore not as a direct-acting hormone. ahajournals.org

Table 1: Comparative Receptor Binding Affinity of 18-Hydroxycortisol

| Receptor Type | Ligand | Competitor | Relative Binding Affinity (%) |

|---|---|---|---|

| Mineralocorticoid Receptor | [³H]Aldosterone | 18-Hydroxycortisol | 0.13 |

| Mineralocorticoid Receptor (with RU-26988) | [³H]Aldosterone | 18-Hydroxycortisol | 0.02 |

| Glucocorticoid Receptor | [³H]Dexamethasone | 18-Hydroxycortisol | 0.1 |

Data sourced from competitive binding assays on renal receptors. nih.gov

Biochemical Interrelationships with Aldosterone Biosynthesis Intermediates

The synthesis of 18-hydroxycortisol is a notable exception to the classic zonal function of the adrenal cortex, as it requires enzymatic machinery from both the zona fasciculata and the zona glomerulosa. nih.govnih.gov Specifically, its production necessitates the 17α-hydroxylation of a steroid precursor, a function of the enzyme 17α-hydroxylase (CYP17A1) located in the zona fasciculata, and subsequent 18-hydroxylation, a function of aldosterone synthase (CYP11B2) found exclusively in the zona glomerulosa. nih.govresearchgate.net

The primary substrate for 18-hydroxycortisol synthesis is cortisol. nih.govnih.gov Cortisol, produced in the zona fasciculata, can reach the zona glomerulosa to be acted upon by aldosterone synthase. nih.govnih.gov This enzyme, CYP11B2, is responsible for the final steps of aldosterone synthesis, converting corticosterone (B1669441) to 18-hydroxycorticosterone (B144385) and then to aldosterone. rupahealth.com The structural similarity between 18-hydroxycortisol and 18-hydroxycorticosterone, a direct intermediate in the aldosterone pathway, is significant. nih.govrupahealth.com This relationship led to the hypothesis that aldosterone synthase can accept cortisol as a substrate, leading to the formation of 18-hydroxycortisol. nih.gov In vitro studies using transfected cells have confirmed that both CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase) can convert cortisol to 18-hydroxycortisol, though CYP11B2 is more efficient in this conversion. nih.gov

The regulation of 18-hydroxycortisol synthesis is primarily driven by adrenocorticotropic hormone (ACTH), which stimulates cortisol production, the necessary precursor. nih.govutmb.edu Its levels are suppressed by dexamethasone, which inhibits ACTH and subsequent cortisol synthesis. utmb.edu While ACTH is the main regulator, the renin-angiotensin system, which governs aldosterone production, also plays a minor role, as sodium restriction can lead to a modest increase in 18-hydroxycortisol excretion. nih.govutmb.edu

Research on Potential Indirect Contributions to Physiological Processes through Metabolic Pathways

Despite its functional inactivity at the receptor level, 18-hydroxycortisol has garnered significant research interest due to its elevated levels in certain pathological states, particularly in specific forms of primary aldosteronism. nih.govnih.gov Its presence serves not as a causative agent of disease manifestations like hypertension, but as an important diagnostic biomarker. nih.govahajournals.org

The most dramatic elevations of 18-hydroxycortisol are found in patients with Familial Hyperaldosteronism Type 1 (also known as Glucocorticoid-Remediable Aldosteronism or GRA). ahajournals.org This genetic condition is caused by a chimeric gene fusion between the promoter region of the CYP11B1 gene and the coding region of the CYP11B2 gene. ahajournals.org The result is an ACTH-regulated expression of aldosterone synthase activity in the cortisol-producing zona fasciculata, leading to a massive overproduction of 18-hydroxycortisol and its oxidized counterpart, 18-oxocortisol (B1195184). ahajournals.org

Elevated levels of 18-hydroxycortisol are also a characteristic feature of aldosterone-producing adenomas (APAs), where its excretion is significantly higher compared to patients with bilateral adrenal hyperplasia or essential hypertension. nih.govahajournals.org This distinction has been explored for its potential to help differentiate subtypes of primary aldosteronism. nih.gov Studies have shown that plasma levels of 18-hydroxycortisol are markedly higher in patients with primary aldosteronism than in normotensive individuals or those with essential hypertension. nih.gov

The indirect contribution of 18-hydroxycortisol to physiological processes is therefore through its role as a metabolic signature. Its synthesis reflects the unique enzymatic environment within the adrenal gland under specific conditions. For example, the correlation of its excretion with that of cortisol, but not typically with aldosterone, underscores its primary dependence on ACTH-driven cortisol availability. utmb.edu The presence of this "hybrid steroid" indicates a breakdown in the strict zonal separation of steroidogenic pathways, providing a valuable clue to the underlying pathophysiology of certain adrenal disorders. nih.govahajournals.org

Table 2: Plasma 18-Hydroxycortisol Levels in Different Patient Groups

| Patient Group | Mean Plasma 18-Hydroxycortisol (nmol/L) |

|---|---|

| Primary Aldosteronism | 6.3 ± 8.05 |

| Essential Hypertension | 2.81 ± 1.42 |

| Normotensive Controls | 2.70 ± 1.41 |

Data from an ELISA-based study comparing patient cohorts. The high standard deviation in the primary aldosteronism group reflects the very high levels seen in a subset of patients, particularly those with GRA. ahajournals.orgnih.gov

Emerging Research Directions and Unresolved Questions Regarding 18 Hydroxycortisol

Elucidating the Precise Origin and Regulation in Physiologically Normal States

A primary area of ongoing research is to definitively clarify the origin and regulation of 18-hydroxycortisol in healthy individuals. While it is known to be a derivative of cortisol, the exact mechanisms governing its production under normal physiological conditions are not fully understood. nih.govresearchgate.net

Studies have shown that the synthesis of 18-hydroxycortisol is dependent on the availability of its precursor, cortisol. nih.govresearchgate.net Administration of dexamethasone (B1670325), a synthetic glucocorticoid that suppresses adrenocorticotropic hormone (ACTH) and consequently cortisol production, leads to a decrease in urinary 18-hydroxycortisol excretion. nih.govwikipedia.orgutmb.edu Conversely, stimulation with ACTH results in increased levels of 18-hydroxycortisol. wikipedia.orgutmb.edunih.gov This indicates that ACTH is a major regulator of its secretion. utmb.edunih.govnih.gov

Furthermore, the renin-angiotensin system, a key regulator of blood pressure and fluid balance, appears to play a role. nih.gov Dietary sodium restriction has been shown to increase the excretion of 18-hydroxycortisol, suggesting a potential influence of angiotensin II. utmb.edunih.govnih.gov However, direct infusion of angiotensin II has not consistently demonstrated an increase in 18-hydroxycortisol levels, indicating a more complex regulatory interplay. nih.gov

Recent research using advanced techniques like liquid chromatography-tandem mass spectrometry is helping to create a more detailed picture of the diurnal and ultradian rhythms of 18-hydroxycortisol, alongside cortisol and aldosterone (B195564), in various biological fluids. endocrine-abstracts.org These studies aim to provide a more comprehensive understanding of its physiological fluctuations and responses to stimuli like meals and exercise. endocrine-abstracts.org

Comprehensive Understanding of Adrenal Site of Synthesis and Zonal Interplay in Diverse Conditions

The adrenal cortex is divided into distinct zones, each responsible for producing different steroid hormones. The zona fasciculata produces cortisol, while the zona glomerulosa synthesizes aldosterone. nih.gov 18-Hydroxycortisol is considered a "hybrid steroid" because its production requires enzymes from both of these zones. ahajournals.orgoup.comnih.govresearchgate.net Specifically, the synthesis involves the 17α-hydroxylase enzyme, characteristic of the zona fasciculata, and the aldosterone synthase enzyme (CYP11B2), which is typically found in the zona glomerulosa. nih.govoup.comresearchgate.net

In healthy individuals, the production of 18-hydroxycortisol is thought to occur primarily in the zona fasciculata from locally available cortisol. nih.govresearchgate.netnih.gov However, research also suggests that circulating cortisol can be converted to 18-hydroxycortisol in the zona glomerulosa or even at extra-adrenal sites. nih.gov Studies in bovine adrenal slices have shown that both the zona glomerulosa and zona fasciculata can produce 18-hydroxycortisol when supplied with cortisol. nih.govnih.gov

The zonal interplay becomes particularly relevant in various pathological conditions. In certain forms of primary aldosteronism, such as those caused by aldosterone-producing adenomas (APAs) and glucocorticoid-remediable aldosteronism (GRA), the expression of these enzymes is altered. wikipedia.orgahajournals.orgnih.gov In GRA, a chimeric gene leads to the expression of aldosterone synthase in the zona fasciculata, where cortisol is abundant, resulting in a significant increase in 18-hydroxycortisol production. wikipedia.orgahajournals.orgtaylorandfrancis.com Similarly, some APAs exhibit co-expression of CYP11B1 (the enzyme for cortisol synthesis) and CYP11B2, creating a microenvironment conducive to 18-hydroxycortisol synthesis. nih.gov

Future research needs to further investigate the precise mechanisms that lead to this aberrant enzyme expression and the resulting overproduction of 18-hydroxycortisol in these disease states. Understanding this zonal interplay is crucial for developing more targeted diagnostic and therapeutic strategies.

Investigation into the Potential Role of 18-Hydroxycortisol in Blood Pressure Regulation Mechanisms

Given its association with hypertensive disorders like primary aldosteronism, a significant area of research focuses on whether 18-hydroxycortisol directly contributes to the regulation of blood pressure. nih.govnih.gov While elevated levels are often found in patients with certain types of hypertension, its direct hypertensive effects remain a subject of debate. ahajournals.orgnih.govnih.govheart.org

Studies have indicated that 18-hydroxycortisol itself has negligible mineralocorticoid or glucocorticoid activity, meaning it does not directly bind to the receptors that regulate salt and water balance or glucose metabolism in the same way as aldosterone or cortisol. wikipedia.orgnih.govahajournals.org Animal studies in sheep have shown that infusion of 18-hydroxycortisol alone did not affect blood pressure, fluid and electrolyte balance, or renal blood flow. nih.gov Furthermore, when infused along with other adrenal steroids that are known to increase blood pressure, 18-hydroxycortisol did not produce an additional hypertensive effect. nih.gov

However, the possibility of indirect effects or actions through yet-unidentified mechanisms cannot be entirely dismissed. ahajournals.org Some researchers have suggested that the elevated excretion of this inactive steroid might serve as a marker for an underlying adrenal enzymatic abnormality that could be more directly involved in hypertension. nih.gov The potential for direct actions on the vasculature has also been raised but remains to be thoroughly investigated. ahajournals.org

Further research is necessary to explore any potential subtle or indirect roles of 18-hydroxycortisol in blood pressure regulation. This includes investigating its effects on vascular tone, endothelial function, and its potential interactions with other hormonal systems that control blood pressure. youtube.com

Exploration of its Complete Metabolic Fate and Excretion Pathways in Biological Systems

While the urinary excretion of 18-hydroxycortisol is a commonly measured biomarker, a complete picture of its metabolic fate and the full spectrum of its excretion pathways in the human body is still being pieced together. wikipedia.orgutmb.edunih.gov

Current knowledge indicates that 18-hydroxycortisol is excreted in the urine. utmb.edunih.gov Studies have established correlations between the urinary excretion of 18-hydroxycortisol and other adrenal steroids like cortisol and 18-oxocortisol (B1195184). utmb.edunih.gov However, a detailed understanding of the metabolic transformations that 18-hydroxycortisol undergoes before excretion is not yet complete.

The development of more sensitive and specific assay methods, such as those combining high-pressure liquid chromatography (HPLC) with radioimmunoassay (RIA), has improved the accuracy of measuring urinary 18-hydroxycortisol. utmb.edunih.gov These advancements are crucial for accurately assessing its excretion and understanding its regulation. utmb.edu

Future research should focus on identifying the specific metabolites of 18-hydroxycortisol and characterizing the enzymatic processes involved in its breakdown. This will provide a more comprehensive understanding of its clearance from the body and could potentially reveal other biologically active or inactive byproducts.

Advanced Structural and Mechanistic Studies of Hemiacetal Formation and Reactivity in Biological Contexts

A fascinating aspect of 18-hydroxycortisol's chemistry is its existence in equilibrium between two tautomeric forms: an acyclic 18-hydroxy-20-ketone form and a cyclic 18,20-hemiacetal form. researchgate.netacs.orgresearchgate.netbohrium.com This structural flexibility is a key feature of C-18 hydroxylated steroids. researchgate.netacs.org

Recent synthetic and spectroscopic studies have successfully isolated and characterized these two forms. acs.orgbohrium.com The more polar isomer has been identified as the cyclic 18,20-hemiacetal. acs.org It is believed that in biological systems, 18-hydroxycortisol exists predominantly as this hemiacetal. researchgate.net

The reactivity of this hemiacetal structure within a biological context is an area ripe for further investigation. Understanding the stability of the hemiacetal and the rate of interconversion between the two forms in physiological environments is crucial. It is possible that the specific tautomeric form could influence its interactions with enzymes or other molecules, although its known biological activity is negligible. nih.gov

Advanced structural biology techniques, such as high-resolution nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, could provide deeper insights into the three-dimensional structure of the hemiacetal and its potential interactions. Mechanistic studies could explore whether the equilibrium between the two forms is influenced by the local cellular environment, such as pH or the presence of specific enzymes. Elucidating these structural and reactive properties will contribute to a more complete understanding of this unique steroid at a molecular level.

Q & A

Q. What longitudinal changes in 18-Hydroxycortisol levels are observed post-adrenalectomy in APA patients?

- Post-Surgical Trends : Levels decrease by >50% within 48 hours post-adrenalectomy, confirming tumor-derived production .

- Monitoring : Persistent elevation suggests residual tumor tissue or contralateral hyperplasia .

Data Contradictions and Resolution

- Threshold Variability : Discrepancies in urinary vs. serum thresholds (e.g., serum 18-Hydroxycortisol >6.3 nmol/L in APA vs. urinary >60 µg/day ) stem from matrix differences. Harmonized cutoffs require population-specific validation .

- ACTH Sensitivity : Some studies report sustained 18-Hydroxycortisol elevation under ACTH , while others note suppression in IHA but not APA . Resolution requires standardized ACTH stimulation protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.